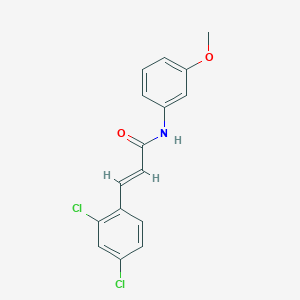
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Mecanismo De Acción
DMPA acts as a selective antagonist of the TRPM8 ion channel by binding to a specific site on the channel and preventing its activation by cold temperatures and menthol. This blockade of the TRPM8 channel results in a decrease in calcium influx and subsequent downstream signaling events.
Biochemical and Physiological Effects:
The blockade of the TRPM8 channel by DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the proliferation of prostate cancer cells by blocking TRPM8-mediated calcium signaling. In addition, DMPA has been shown to reduce the severity of neuropathic pain in animal models by blocking TRPM8-mediated cold hypersensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMPA in lab experiments is its selectivity for the TRPM8 channel. This allows researchers to specifically target the TRPM8 channel without affecting other ion channels. However, one limitation of using DMPA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DMPA in scientific research. One area of interest is the role of TRPM8 in cancer progression and metastasis. DMPA has been shown to inhibit the proliferation of prostate cancer cells, and further studies are needed to determine if it has similar effects on other types of cancer cells. In addition, the development of more soluble analogs of DMPA could improve its effectiveness in lab experiments.
Conclusion:
In conclusion, DMPA is a valuable tool for studying the function of the TRPM8 ion channel in physiological and pathological processes. Its selectivity for the TRPM8 channel and its ability to block TRPM8-mediated calcium signaling make it a useful compound in scientific research. Further studies are needed to determine the full extent of its potential applications in the fields of cancer research and pain management.
Métodos De Síntesis
The synthesis of DMPA involves the reaction of 3,5-dimethylphenyl isocyanate with N-methyl-N-phenylsulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure DMPA. The synthesis of DMPA has been well-established and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
DMPA has been widely used in scientific research to study the function of the TRPM8 ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol. DMPA has been shown to selectively block the TRPM8 channel without affecting other ion channels, making it a valuable tool for studying the role of TRPM8 in physiological and pathological processes.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSWRPCPZEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)
![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
